3-(2-bromophenoxy)propyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenoxy)propyl thiocyanate, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS) enzymes. GLS enzymes are responsible for catalyzing the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
3-(2-bromophenoxy)propyl thiocyanate inhibits the activity of GLS enzymes, which are responsible for catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutamate, which is essential for cancer cell survival. As a result, cancer cells that are dependent on glutamine metabolism are selectively targeted by 3-(2-bromophenoxy)propyl thiocyanate.
Biochemical and Physiological Effects:
3-(2-bromophenoxy)propyl thiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells that are dependent on glutamine metabolism. In addition, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-bromophenoxy)propyl thiocyanate in lab experiments is its specificity towards cancer cells that are dependent on glutamine metabolism. This allows for selective targeting of cancer cells, while minimizing toxicity to normal cells. However, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer.
Zukünftige Richtungen
There are several future directions for the development of 3-(2-bromophenoxy)propyl thiocyanate as a therapeutic agent for cancer treatment. One potential direction is the development of more potent and selective GLS inhibitors. Another direction is the identification of biomarkers that can predict the response to 3-(2-bromophenoxy)propyl thiocyanate treatment. Finally, the combination of 3-(2-bromophenoxy)propyl thiocyanate with other cancer treatments, such as immunotherapy, is also an area of active research.
Synthesemethoden
3-(2-bromophenoxy)propyl thiocyanate can be synthesized using a three-step procedure. The first step involves the preparation of 2-bromophenol, which is then reacted with 3-chloropropyl thiocyanate to form 3-(2-bromophenoxy)propyl thiocyanate. The final step involves the purification of the product using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenoxy)propyl thiocyanate has been extensively studied for its potential as a therapeutic agent for cancer treatment. Several studies have shown that 3-(2-bromophenoxy)propyl thiocyanate can selectively target cancer cells that are dependent on glutamine metabolism. In addition, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-(2-bromophenoxy)propyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKXRRRALEIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5367697 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.